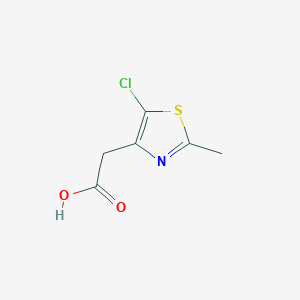

2-(5-Chlor-2-methyl-1,3-thiazol-4-yl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

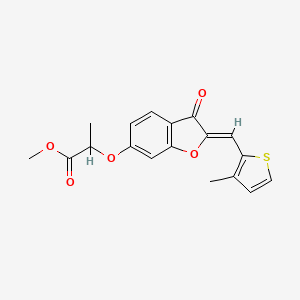

Übersicht

Beschreibung

2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazoles have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Anti-mikrobielle Aktivität

Thiazolderivate, einschließlich der in Frage stehenden Verbindung, weisen nachweislich signifikante antimikrobielle Eigenschaften auf. Sie wirken gegen eine Vielzahl von mikrobiellen Stämmen, indem sie die Synthese essentieller Proteine und Nukleinsäuren innerhalb der Zellen stören. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt .

Antitumor- und zytotoxische Aktivität

Forschungsergebnisse zeigen, dass bestimmte Thiazolverbindungen potente Antitumor- und zytotoxische Aktivitäten aufweisen. Sie können die Apoptose in Krebszellen induzieren und das Tumorwachstum hemmen. Dies ist besonders wichtig für die Entwicklung neuer Chemotherapeutika, die Krebszellen effektiver und mit weniger Nebenwirkungen bekämpfen können .

Entzündungshemmende Aktivität

Die entzündungshemmenden Eigenschaften von Thiazolderivaten sind gut dokumentiert. Sie wirken, indem sie die Produktion von proinflammatorischen Zytokinen und Mediatoren reduzieren, die am Entzündungsprozess beteiligt sind. Diese Anwendung ist entscheidend für die Behandlung chronisch-entzündlicher Erkrankungen wie Arthritis .

Antivirale Aktivität

Thiazolverbindungen haben sich im Kampf gegen Virusinfektionen als vielversprechend erwiesen. Sie können die Replikation von Viren hemmen, indem sie bestimmte Proteine angreifen, die für den viralen Lebenszyklus erforderlich sind. Dies hat Auswirkungen auf die Behandlung von Krankheiten wie HIV und Hepatitis .

Neuroprotektive Aktivität

Einige Thiazolderivate haben neuroprotektive Wirkungen, d.h. sie können Neuronen vor Schäden oder Degeneration schützen. Dies ist besonders relevant für neurodegenerative Erkrankungen wie Alzheimer und Parkinson und bietet einen möglichen Weg für die Behandlung und Prävention .

Antidiabetische Aktivität

Thiazolderivate wurden hinsichtlich ihres Potenzials zur Behandlung von Diabetes untersucht. Sie können die Stoffwechselwege beeinflussen, die an der Glukoseregulierung beteiligt sind, und so helfen, den Blutzuckerspiegel zu kontrollieren. Diese Forschung könnte zu neuen therapeutischen Optionen für die Diabetestherapie führen .

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting they may affect the biochemical pathways of bacteria .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity . For example, some thiazole derivatives have been found to have cytotoxic activity, suggesting they may induce cell death .

Zukünftige Richtungen

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid are largely determined by the thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . These activities suggest that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may interact with biomolecules through these mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the stability, degradation, and long-term effects of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that the effects of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may vary with dosage .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors . This suggests that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may be involved in various metabolic pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The solubility properties of thiazole derivatives suggest that they may be transported and distributed in various ways .

Subcellular Localization

The chemical properties of thiazole derivatives suggest that they may be localized to various compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-3-8-4(2-5(9)10)6(7)11-3/h2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHDFRBRHRGDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)

![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)